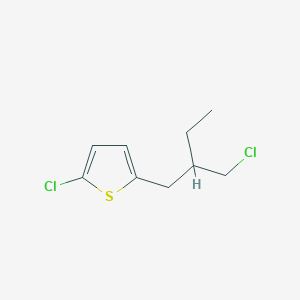
1,3-Dichloro-5-ethynyl-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-5-ethynyl-2-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms, an ethynyl group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-ethynyl-2-methoxybenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the following steps:
Ethynylation: The addition of an ethynyl group to the benzene ring, often using reagents like acetylene or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-ethynyl-2-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the ethynyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.
Scientific Research Applications
1,3-Dichloro-5-ethynyl-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-ethynyl-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the functional groups involved. Its effects are mediated through the formation of reactive intermediates and the subsequent modification of target molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-5-ethynylbenzene: Lacks the methoxy group, which can influence its reactivity and applications.
1,3-Dichloro-2-methoxybenzene:
1,3-Dichloro-5-methoxybenzene: Similar structure but without the ethynyl group, leading to different reactivity.
Uniqueness
1,3-Dichloro-5-ethynyl-2-methoxybenzene is unique due to the combination of chlorine, ethynyl, and methoxy groups on the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H6Cl2O |
|---|---|
Molecular Weight |
201.05 g/mol |
IUPAC Name |
1,3-dichloro-5-ethynyl-2-methoxybenzene |
InChI |
InChI=1S/C9H6Cl2O/c1-3-6-4-7(10)9(12-2)8(11)5-6/h1,4-5H,2H3 |
InChI Key |
VGXYSGREWASMJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C#C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Boc-7-bromo-9-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13487305.png)
![2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine](/img/structure/B13487317.png)



![Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate](/img/structure/B13487342.png)


![3-[Boc-(methyl)amino]-4-phenylbutanoic acid](/img/structure/B13487360.png)




